(1-Propyl-1h-imidazol-2-yl)methanesulfonyl chloride (1-Propyl-1h-imidazol-2-yl)methanesulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18139278
InChI: InChI=1S/C7H11ClN2O2S/c1-2-4-10-5-3-9-7(10)6-13(8,11)12/h3,5H,2,4,6H2,1H3
SMILES:
Molecular Formula: C7H11ClN2O2S
Molecular Weight: 222.69 g/mol

(1-Propyl-1h-imidazol-2-yl)methanesulfonyl chloride

CAS No.:

Cat. No.: VC18139278

Molecular Formula: C7H11ClN2O2S

Molecular Weight: 222.69 g/mol

* For research use only. Not for human or veterinary use.

(1-Propyl-1h-imidazol-2-yl)methanesulfonyl chloride -

Specification

Molecular Formula C7H11ClN2O2S
Molecular Weight 222.69 g/mol
IUPAC Name (1-propylimidazol-2-yl)methanesulfonyl chloride
Standard InChI InChI=1S/C7H11ClN2O2S/c1-2-4-10-5-3-9-7(10)6-13(8,11)12/h3,5H,2,4,6H2,1H3
Standard InChI Key ARYXLSFTTMCDMK-UHFFFAOYSA-N
Canonical SMILES CCCN1C=CN=C1CS(=O)(=O)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(1-Propyl-1H-imidazol-2-yl)methanesulfonyl chloride features a five-membered imidazole ring substituted with a propyl group (–CH2_2CH2_2CH3_3) at the nitrogen atom (N-1) and a methanesulfonyl chloride group (–SO2_2Cl) at the carbon-2 position (Figure 1). The imidazole ring contributes aromatic stability, while the sulfonyl chloride group introduces electrophilic reactivity. The propyl chain enhances lipophilicity, influencing solubility and interaction with biological targets.

Table 1: Key Identifiers and Physical Properties

PropertyValueSource
CAS Number1521468-27-8
Molecular FormulaC7H11ClN2O2S\text{C}_7\text{H}_{11}\text{ClN}_2\text{O}_2\text{S}
Molecular Weight222.7 g/mol
Purity (Commercial)>97%
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)Inferred

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of (1-propyl-1H-imidazol-2-yl)methanesulfonyl chloride typically proceeds through a multi-step sequence starting from 1-propylimidazole. A common approach involves:

  • Chlorosulfonation: Reacting 1-propylimidazole with chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) to introduce the sulfonyl chloride group.

    1-Propylimidazole+ClSO3H(1-Propyl-1H-imidazol-2-yl)methanesulfonyl chloride+HCl\text{1-Propylimidazole} + \text{ClSO}_3\text{H} \rightarrow \text{(1-Propyl-1H-imidazol-2-yl)methanesulfonyl chloride} + \text{HCl}

    This exothermic reaction requires careful temperature control (0–5°C) to minimize side reactions .

  • Purification: Crude product is isolated via vacuum distillation or recrystallization from dichloromethane/hexane mixtures.

Table 2: Optimization Parameters for Chlorosulfonation

ParameterOptimal ConditionYield
Temperature0–5°C65–72%
SolventDichloromethane
Reaction Time4–6 hours

Alternative Methods

Recent advances explore microwave-assisted synthesis to reduce reaction times. For instance, irradiating the reaction mixture at 80°C for 15 minutes increases yields to 78% while minimizing decomposition .

Physicochemical Properties

Stability and Reactivity

The compound is moisture-sensitive, undergoing hydrolysis to (1-propyl-1H-imidazol-2-yl)methanesulfonic acid in aqueous environments:

(1-Propyl-1H-imidazol-2-yl)methanesulfonyl chloride+H2O(1-Propyl-1H-imidazol-2-yl)methanesulfonic acid+HCl\text{(1-Propyl-1H-imidazol-2-yl)methanesulfonyl chloride} + \text{H}_2\text{O} \rightarrow \text{(1-Propyl-1H-imidazol-2-yl)methanesulfonic acid} + \text{HCl}

Storage under inert atmospheres (argon or nitrogen) at –20°C is recommended to prolong shelf life .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1170 cm1^{-1} (S=O asymmetric stretch) and 1360 cm1^{-1} (S=O symmetric stretch) .

  • 1^1H NMR (CDCl3_3): δ 1.02 (t, 3H, –CH2_2CH2_2CH3_3), δ 2.45 (m, 2H, N–CH2_2–), δ 4.32 (s, 2H, –SO2_2CH2_2–), δ 7.25 (s, 1H, imidazole H-4), δ 7.82 (s, 1H, imidazole H-5) .

Applications in Organic Synthesis

Sulfonamide Formation

The compound’s primary utility lies in synthesizing sulfonamides via reaction with amines:

(1-Propyl-1H-imidazol-2-yl)methanesulfonyl chloride+RNH2(1-Propyl-1H-imidazol-2-yl)methanesulfonamide+HCl\text{(1-Propyl-1H-imidazol-2-yl)methanesulfonyl chloride} + \text{RNH}_2 \rightarrow \text{(1-Propyl-1H-imidazol-2-yl)methanesulfonamide} + \text{HCl}

This reaction is pivotal in drug discovery, as sulfonamides exhibit antimicrobial, antiviral, and enzyme-inhibitory properties .

Polymer Chemistry

In material science, the compound serves as a crosslinking agent for synthesizing sulfonated polymers with ion-exchange capabilities, applicable in fuel cell membranes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator